Cas no 1484-17-9 (S-Ethyl thiobenzoate)

S-Ethyl thiobenzoate structure
S-Ethyl thiobenzoate structure
Productnaam:S-Ethyl thiobenzoate
CAS-nummer:1484-17-9
MF:C9H10OS
MW:166.240101337433
MDL:MFCD00040060
CID:903815
PubChem ID:480027

S-Ethyl thiobenzoate Chemische en fysische eigenschappen

Naam en identificatie

    • S-Ethyl thiobenzoate
    • S-ethyl benzenecarbothioate
    • Thiobenzoic acid S-ethyl ester
    • 1484-17-9
    • S-Ethyl benzenecarbothioate #
    • MFCD00040060
    • DTXSID50333072
    • SCHEMBL1641518
    • Benzenecarbothioic acid, S-ethyl ester
    • Benzoic acid, thio-, S-ethyl ester
    • XZJPOQGUMFRLEW-UHFFFAOYSA-N
    • MDL: MFCD00040060
    • Inchi: InChI=1S/C9H10OS/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
    • InChI-sleutel: XZJPOQGUMFRLEW-UHFFFAOYSA-N
    • LACHT: CCSC(=O)c1ccccc1

Berekende eigenschappen

  • Exacte massa: 166.0453
  • Monoisotopische massa: 166.04523611g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 3
  • Complexiteit: 128
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 42.4Ų
  • XLogP3: 2.7

Experimentele eigenschappen

  • PSA: 17.07

S-Ethyl thiobenzoate Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
abcr
AB278529-1 g
Thiobenzoic acid S-ethyl ester; 98%
1484-17-9
1g
€490.00 2022-06-02
abcr
AB278529-5g
Thiobenzoic acid S-ethyl ester, 98%; .
1484-17-9 98%
5g
€1090.00 2024-04-19
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
A01_9392108-1g
S-Ethyl benzothioate, 97%
1484-17-9 97%
1g
¥1695.00 2024-08-09
abcr
AB278529-5 g
Thiobenzoic acid S-ethyl ester; 98%
1484-17-9
5g
€1,090.00 2022-06-02
abcr
AB278529-1g
Thiobenzoic acid S-ethyl ester, 98%; .
1484-17-9 98%
1g
€490.00 2024-04-19

S-Ethyl thiobenzoate Gerelateerde literatuur

  • 1. Preparation of 5H-1,4,2-dithiazoles via 1,3-dipolar cycloadditions of nitrile sulphides to thiocarbonyl compounds; the first synthesis of a 3,5-diaryl-1,4,2-dithiazolium salt
    Kwok-Fai Wai,Michael P. Sammes J. Chem. Soc. Chem. Commun. 1988 852
  • 2. Acylation. Part XXXIV. The kinetics and mechanism of metal ion-promoted hydrolysis of S-esters, -acids, and -anhydrides in aqueous solution
    D. P. N. Satchell,I. I. Secemski J. Chem. Soc. B 1970 1306
  • 3. CXXXIII.—The action of the Grignard reagent on certain organo-sulphur compounds
    Harry Hepworth,Henry William Clapham J. Chem. Soc. Trans. 1921 119 1188
  • 4. The kinetics and mechanism of the mercurous ion-promoted hydrolysis of S-thio esters
    Geeta Patel,Rosemary S. Satchell J. Chem. Soc. Perkin Trans. 2 1979 458
  • 5. Photochemical transformations. Part XXXII. Photolysis of thiobenzoic acid O-esters. Part III. Photolysis of O-phenethyl thiobenzoates and other thiobenzoates
    Derek H. R. Barton,Michael Bolton,Philip D. Magnus,Keshav G. Marathe,Gerald A. Poulton,Peter J. West J. Chem. Soc. Perkin Trans. 1 1973 1574
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:1484-17-9)S-Ethyl thiobenzoate
A1136108
Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):213.0